molecular formula C14H13N3O5S2 B13834742 4'-Hydroxymethyl 5'-desmethyl meloxicam

4'-Hydroxymethyl 5'-desmethyl meloxicam

Cat. No.: B13834742
M. Wt: 367.4 g/mol
InChI Key: ISTORCWLGAUTTM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4’-Hydroxymethyl 5’-desmethyl meloxicam involves several steps, including the introduction of hydroxymethyl and desmethyl groups to the meloxicam structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. industrial production methods typically involve the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

4’-Hydroxymethyl 5’-desmethyl meloxicam undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4’-Hydroxymethyl 5’-desmethyl meloxicam has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Hydroxymethyl 5’-desmethyl meloxicam is not fully understood. as a derivative of meloxicam, it is likely to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting COX enzymes, the compound may reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

4’-Hydroxymethyl 5’-desmethyl meloxicam is unique due to its specific structural modifications. Similar compounds include:

    Meloxicam: The parent compound, widely used as an NSAID.

    Piroxicam: Another NSAID with a similar mechanism of action.

    Tenoxicam: A related compound with anti-inflammatory properties.

These compounds share similar therapeutic effects but differ in their chemical structures and pharmacokinetic properties .

Properties

Molecular Formula

C14H13N3O5S2

Molecular Weight

367.4 g/mol

IUPAC Name

4-hydroxy-N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-8(6-18)7-23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-5,7,18-19H,6H2,1H3,(H,15,16,20)

InChI Key

ISTORCWLGAUTTM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC(=CS3)CO

Origin of Product

United States

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